4-Amino-1-(1,2,3-thiadiazol-4-yl)butan-2-one
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Overview
Description
4-Amino-1-(1,2,3-thiadiazol-4-yl)butan-2-one is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(1,2,3-thiadiazol-4-yl)butan-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,2,3-thiadiazole derivatives with amino ketones. For example, the reaction of 1,2,3-thiadiazole-4-carboxylic acid with 4-aminobutan-2-one in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(1,2,3-thiadiazol-4-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiadiazole derivatives, while reduction can produce reduced amino ketones .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Amino-1-(1,2,3-thiadiazol-4-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In the context of anticancer activity, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole core structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
1,2,4-Triazole derivatives: These compounds also contain a five-membered ring with nitrogen atoms and have been studied for their diverse biological activities.
Oxadiazole derivatives: These compounds have a similar structure with oxygen and nitrogen atoms in the ring and are known for their pharmacological properties.
Uniqueness
4-Amino-1-(1,2,3-thiadiazol-4-yl)butan-2-one is unique due to its specific substitution pattern and the presence of both an amino group and a ketone group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C6H9N3OS |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
4-amino-1-(thiadiazol-4-yl)butan-2-one |
InChI |
InChI=1S/C6H9N3OS/c7-2-1-6(10)3-5-4-11-9-8-5/h4H,1-3,7H2 |
InChI Key |
ACTATBBJJYWICL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NS1)CC(=O)CCN |
Origin of Product |
United States |
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